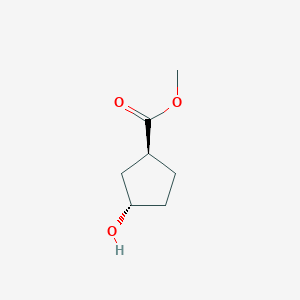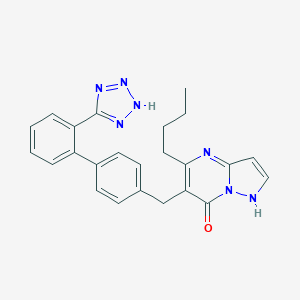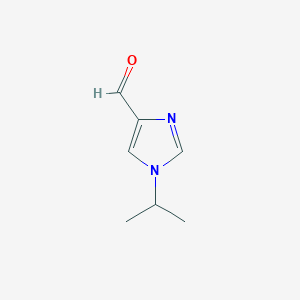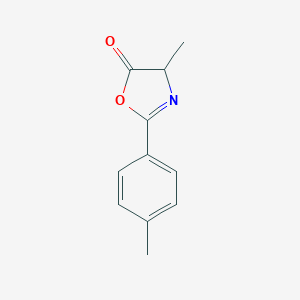
4-Methyl-2-(p-tolyl)oxazol-5(4H)-one
Overview
Description
4-Methyl-2-(p-tolyl)oxazol-5(4H)-one is a chemical compound that is widely used in scientific research. It is also known as PTO and has a molecular formula of C12H11NO2. This compound is a white crystalline powder that is soluble in organic solvents like methanol and ethanol. PTO has a wide range of applications in various fields of research, including medicinal chemistry, organic synthesis, and materials science.
Scientific Research Applications
Synthesis of Triazoline Derivatives
The compound, in the form of 5-methoxy-4-methyl-2-(p-tolyl)oxazole, has been used in the synthesis of 1,2,4-triazoline derivatives through a formal [3+2] cycloaddition, accompanying the ring opening of oxazoles. This was demonstrated in a study where its structure was determined by X-ray crystallography (Ibata et al., 1992).
Photophysical Characterization and Structural Analysis
A derivative, 2-o-tolyl-4-(3-N,N-dimethylaminophenylmethylene)-oxazol-5-one (TDPO), was synthesized, characterized, and its crystal structure determined by X-ray crystallography. The study also included a topological and conformational analysis of TDPO to understand its flexibility and intramolecular interactions (Sevinçek et al., 2011).
Versatile Template for Synthesis
4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been shown to be a versatile template for the synthesis of various 2-phenyl-3,4-substituted oxazoles, demonstrating the use of oxazolone derivatives like 4-Methyl-2-(p-tolyl)oxazol-5(4H)-one in synthetic organic chemistry (Misra & Ila, 2010).
Synthesis of Triazole-3-thione
A compound related to 4-Methyl-2-(p-tolyl)oxazol-5(4H)-one was used in the synthesis of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, demonstrating the role of oxazole derivatives in the synthesis of complex organic molecules (Xue et al., 2008).
Lipase-catalyzed Enantioselective Ring-Opening
In another study, 2-Phenyl-4-methyl-oxazol-5(4H)-one, a similar compound, underwent a lipase-catalyzed enantioselective ring-opening, showing the potential application in asymmetric synthesis (Bevinakatti, Newadkar, & Banerji, 1990).
Antimicrobial Activity
A related compound, 4-Chlorobenzylidene-2-methyl-(4H)-oxazol-5-one, was studied for its antimicrobial activities, suggesting the potential medicinal applications of oxazol-5(4H)-one derivatives (Nguyen et al., 2019).
properties
IUPAC Name |
4-methyl-2-(4-methylphenyl)-4H-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-5-9(6-4-7)10-12-8(2)11(13)14-10/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUAKGFZNSFOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=N1)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(p-tolyl)oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



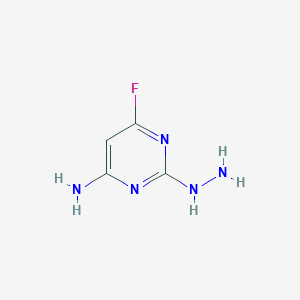
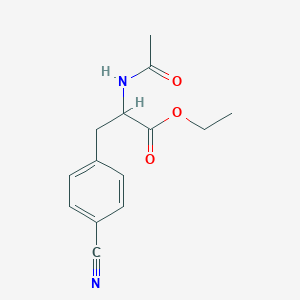
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)
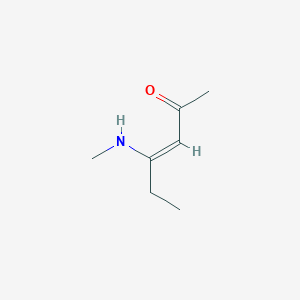
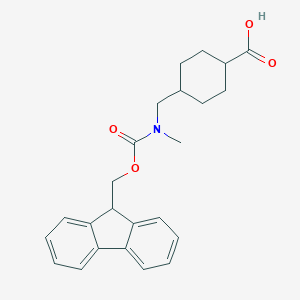

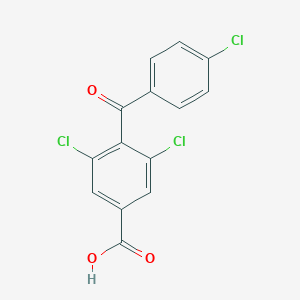
![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
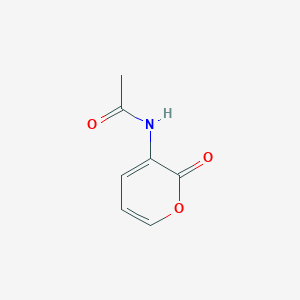
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)
